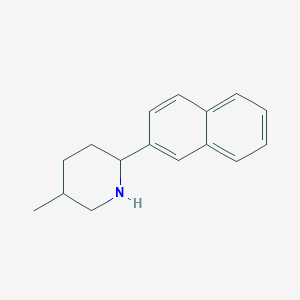
5-Methyl-2-(2-naphthalenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-naphthalenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-naphthalenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by a dual-functional ionic liquid to afford substituted piperidines . This reaction is typically carried out under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and microwave irradiation can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(2-naphthalenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidines.
Applications De Recherche Scientifique
5-Methyl-2-(2-naphthalenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(2-naphthalenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, piperidine derivatives have been shown to interact with opioid receptors, which can result in analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another piperidine derivative with similar structural features.
5-Methyl-2-(naphthalen-2-yl)pyridine: A compound with a similar naphthalene ring but different substitution pattern.
Uniqueness
5-Methyl-2-(2-naphthalenyl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a naphthalene ring and a piperidine moiety makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
5-methyl-2-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h2-5,7-8,10,12,16-17H,6,9,11H2,1H3 |
Clé InChI |
FUYGHULHZYQSMP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



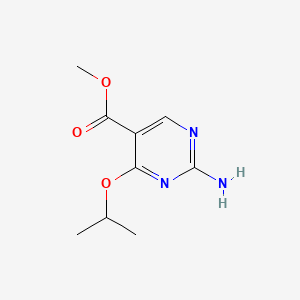
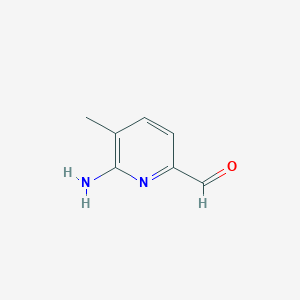
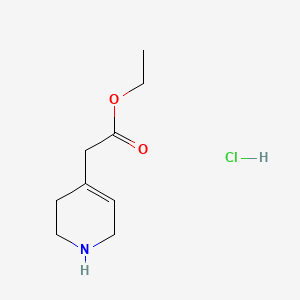
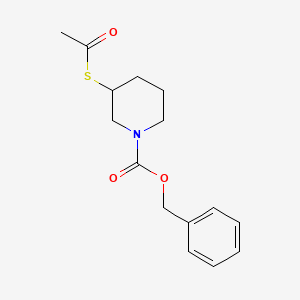
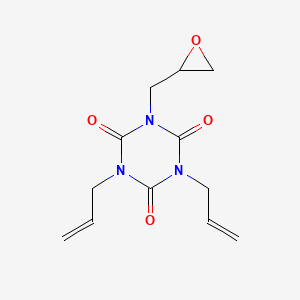
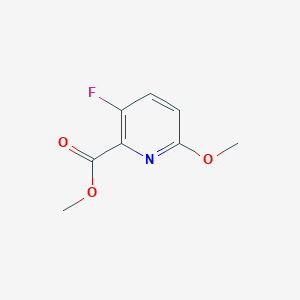
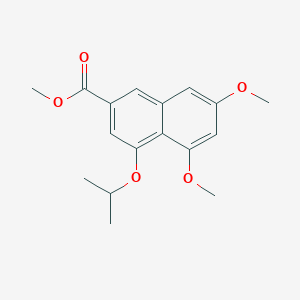
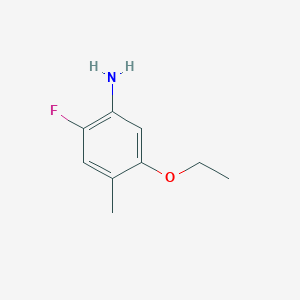
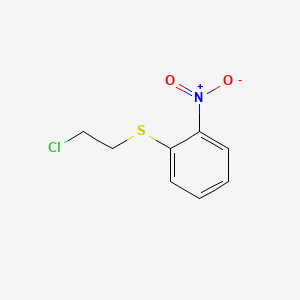
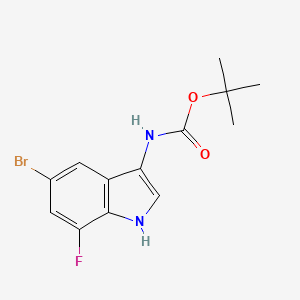
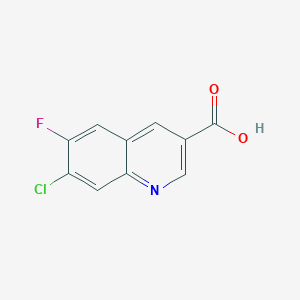
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
